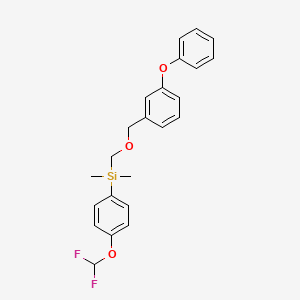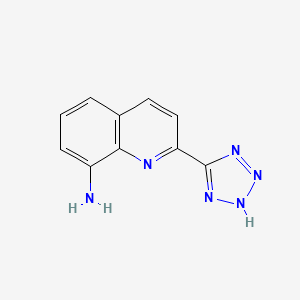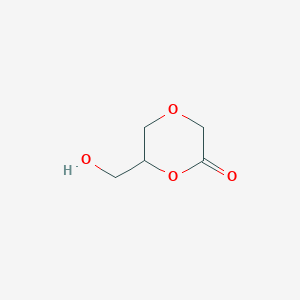
4,4'-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is an organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a butadiene core flanked by two diphenyl groups and further substituted with N,N-dimethylaniline moieties. Its structure imparts significant stability and reactivity, making it a subject of interest in organic chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) typically involves the Sonogashira-Hagihara coupling reaction. This method employs palladium-catalyzed cross-coupling of terminal alkynes with aryl halides in the presence of a copper co-catalyst. The reaction conditions often include the use of triethylamine as a base and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinones.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon (Pd/C) can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for further functionalization with groups like nitro, halogen, or alkyl.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with Pd/C catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its photoluminescent properties.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Mécanisme D'action
The mechanism of action of 4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions facilitate its incorporation into various molecular assemblies and materials. The compound’s photoluminescent properties are attributed to its conjugated π-system, which allows for efficient absorption and emission of light.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diphenyl-1,3-butadiene: Shares a similar butadiene core but lacks the N,N-dimethylaniline substituents.
4,4’-Bis(N,N-dimethylaniline)stilbene: Contains a stilbene core with similar substituents but differs in the central double bond configuration.
Uniqueness
4,4’-(4,4-Diphenylbuta-1,3-diene-1,1-diyl)bis(N,N-dimethylaniline) is unique due to its combination of a butadiene core with N,N-dimethylaniline groups, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and optical characteristics.
Propriétés
| 109995-81-5 | |
Formule moléculaire |
C32H32N2 |
Poids moléculaire |
444.6 g/mol |
Nom IUPAC |
4-[1-[4-(dimethylamino)phenyl]-4,4-diphenylbuta-1,3-dienyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C32H32N2/c1-33(2)29-19-15-27(16-20-29)32(28-17-21-30(22-18-28)34(3)4)24-23-31(25-11-7-5-8-12-25)26-13-9-6-10-14-26/h5-24H,1-4H3 |
Clé InChI |
AFMLWEOTKMUMEH-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C(=CC=C(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








